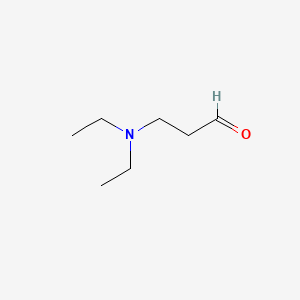
3-(Diethylamino)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)propanal is an organic compound with the molecular formula C7H15NO. It is a derivative of propanal where the hydrogen atom on the third carbon is replaced by a diethylamino group. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Diethylamino)propanal can be synthesized through several methods. One common method involves the reaction of diethylamine with 3-chloropropanal under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethylamine displaces the chlorine atom on the propanal.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical reactions involving diethylamine and 3-chloropropanal. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethylamino)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(Diethylamino)propanoic acid.
Reduction: Reduction of this compound can yield 3-(Diethylamino)propanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(Diethylamino)propanoic acid.
Reduction: 3-(Diethylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Diethylamino)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Diethylamino)propanal involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Diethylamino)propanol: A similar compound where the aldehyde group is reduced to an alcohol.
3-(Diethylamino)propanoic acid: An oxidized form of 3-(Diethylamino)propanal.
3-(Diethylamino)propyl chloride: A halogenated derivative of this compound.
Uniqueness
This compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
89855-08-3 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
3-(diethylamino)propanal |
InChI |
InChI=1S/C7H15NO/c1-3-8(4-2)6-5-7-9/h7H,3-6H2,1-2H3 |
Clé InChI |
HAJLVDIUJBRYPV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one](/img/structure/B12439315.png)
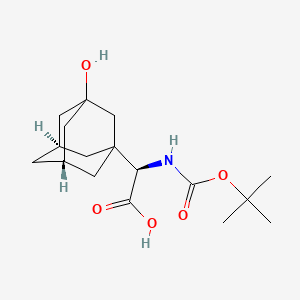
![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)
![1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12439345.png)
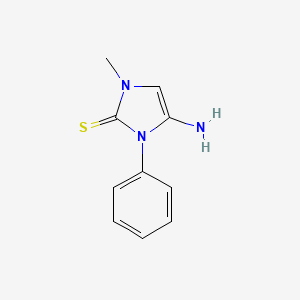
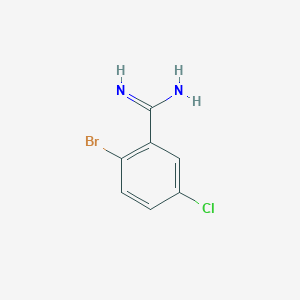

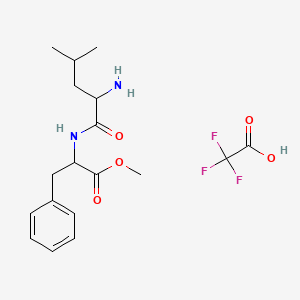
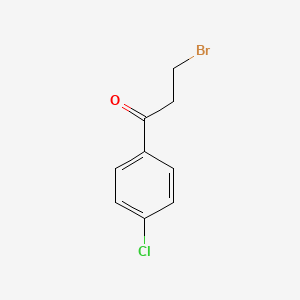
![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439396.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)
